N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide
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Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a furan ring, and a chlorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Methoxyphenyl Intermediate: This step involves the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol.
Sulfonylation: The chlorinated methoxyphenol is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 5-chloro-2-methoxyphenylsulfonyl chloride.
Coupling with Alaninamide: The sulfonyl chloride intermediate is then coupled with N-(furan-2-ylmethyl)alaninamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the methoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The furan ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-Chloro-5-methoxyphenyl boronic acid
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide is unique due to its combination of a sulfonyl group, furan ring, and chlorinated methoxyphenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C15H17ClN2O5S |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H17ClN2O5S/c1-10(15(19)17-9-12-4-3-7-23-12)18-24(20,21)14-8-11(16)5-6-13(14)22-2/h3-8,10,18H,9H2,1-2H3,(H,17,19) |
InChI Key |
OMBOIELCLSERRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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